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molecular formula C11H15FOSi B8783101 Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- CAS No. 58518-77-7

Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]-

Cat. No. B8783101
M. Wt: 210.32 g/mol
InChI Key: UTGWKIKNEZCDRD-UHFFFAOYSA-N
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Patent
US05393790

Procedure details

Under nitrogen, 17.7 g (128 mmol) of 4-fluoroacetophenone (Aldrich) and 20.7 mL (192 mmol) of triethylamine at ambient temperature was treated with 24.4 mL (192.3 mmol) of chlorotrimethylsilane and allowed to stir of 20 minutes prior to the slow addition of a suspension of 30 g (200 mmol) of sodium iodode in 200 mL of acetonitrile. The extracts were combined, dried (K2CO3), and concentrated in vacuo to give 27 g of crude 1-fluoro-4-[1[(trimethylsilyl)oxy]ethenyl]benzene as an oil: NMR (CDCl3) δ 0.28 (s, 9H), 4.41 (d, J=2 Hz, 1H), 4.84 (d, J=2 Hz, 1H), 7.00 (d, J=8 Hz, 2H), 7.53 -7.60 (m, 2H).
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
24.4 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][CH:5]=1)=[O:3].C(N(CC)CC)C.Cl[Si:19]([CH3:22])([CH3:21])[CH3:20].[Na]>C(#N)C>[F:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]([O:3][Si:19]([CH3:22])([CH3:21])[CH3:20])=[CH2:1])=[CH:5][CH:6]=1 |^1:22|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)F
Name
Quantity
20.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
24.4 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
to stir of 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=C)O[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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